Vasoactive Intestinal Peptide (6-28) (VIP(6-28)) is a peptide fragment derived from the naturally occurring neuropeptide Vasoactive Intestinal Peptide (VIP). VIP is a 28-amino acid peptide belonging to the secretin/glucagon family and is widely distributed in the central and peripheral nervous systems. VIP exerts its biological effects by binding to specific G protein-coupled receptors, primarily VPAC1 and VPAC2. [ [] ]
VIP(6-28) acts as a VIP receptor antagonist, particularly for the VPAC1 receptor subtype. [ [], [], [] ] It is often employed in research to investigate the physiological roles of VIP and its receptors by blocking VIP-mediated signaling pathways. [ [], [], [] ]
The synthesis of VIP(6-28) is typically achieved using solid-phase peptide synthesis (SPPS). [ [], [] ] This method involves the step-wise addition of protected amino acids onto a solid support, followed by cleavage and purification of the final peptide product. The specific details of the synthesis protocol, including the choice of protecting groups, coupling reagents, and cleavage conditions, can vary depending on the desired purity and yield.
While the full VIP molecule is known to adopt an alpha-helical conformation upon receptor binding, the secondary structure of VIP(6-28) in solution and its interaction with VIP receptors have been studied using techniques like nuclear magnetic resonance (NMR) and molecular modeling. [ [] ] These studies revealed that specific amino acid residues within the VIP(6-28) sequence are crucial for receptor interaction and antagonist activity. [ [], [] ]
VIP(6-28) acts as a competitive antagonist at VIP receptors, primarily the VPAC1 subtype. [ [], [], [] ] It binds to the receptor but does not activate downstream signaling pathways, thereby blocking the effects of VIP. This antagonism is specific for VIP receptors, as VIP(6-28) does not affect the activity of other G protein-coupled receptors. [ [], [] ] The antagonistic properties of VIP(6-28) are attributed to its ability to bind with high affinity to the receptor while lacking the structural features necessary for receptor activation. [ [], [], [] ]
Investigating the role of VIP in the regulation of smooth muscle tone and blood flow: VIP(6-28) has been used to demonstrate the involvement of VIP in the relaxation of various smooth muscles, including those in the gastrointestinal tract, respiratory system, and cardiovascular system. [ [], [] ]
Studying the role of VIP in immune regulation: VIP is known to modulate immune responses, and VIP(6-28) has been used to investigate its role in lymphocyte proliferation, cytokine production, and inflammatory processes. [ [], [] ]
Exploring the therapeutic potential of VIP receptor antagonists: VIP(6-28) has been studied as a potential therapeutic agent for conditions such as inflammatory bowel disease and cancer, where VIP is thought to play a role. [ [], [] ]
Elucidating the structure-activity relationships of VIP and its receptors: Research using VIP(6-28) and other VIP analogs has provided valuable insights into the structural features of VIP that are essential for receptor binding and activation. [ [], [], [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: